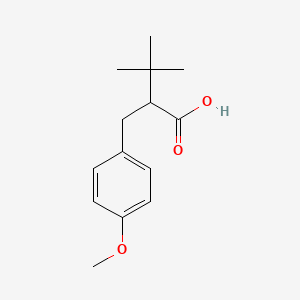
1,1'-Oxybis(2-chloroethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(2-chloroethanol) is an organic compound with the molecular formula C4H8Cl2O3. It is a colorless liquid that is used in various industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-chloroethanol) can be synthesized through the reaction of ethylene oxide with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C2H4O} + \text{HCl} \rightarrow \text{C2H5ClO} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Oxybis(2-chloroethanol) often involves the use of large-scale reactors where ethylene oxide and hydrochloric acid are combined. The reaction mixture is then purified through distillation to separate the desired product from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Oxybis(2-chloroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,1’-Oxybis(2-chloroethanol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis(2-chloroethanol) involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but different physical properties.
Ethylene oxide: Another related compound used in similar industrial applications.
Uniqueness
1,1’-Oxybis(2-chloroethanol) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual chlorine atoms make it particularly useful in substitution reactions, setting it apart from other similar compounds.
Propiedades
Número CAS |
7737-02-2 |
|---|---|
Fórmula molecular |
C4H8Cl2O3 |
Peso molecular |
175.01 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-1-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O3/c5-1-3(7)9-4(8)2-6/h3-4,7-8H,1-2H2 |
Clave InChI |
ZSHRTYLLCDMOML-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)OC(CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


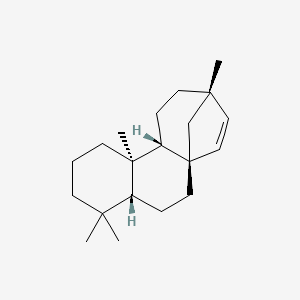



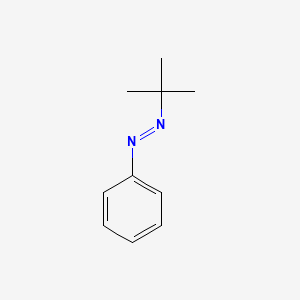
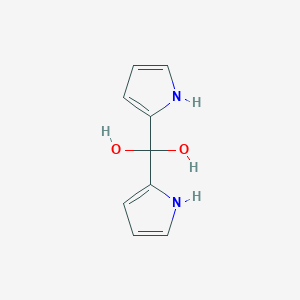
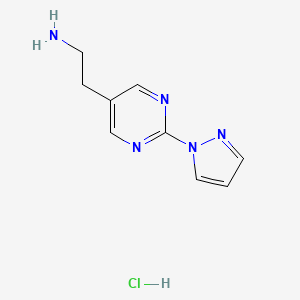
methanone](/img/structure/B14174300.png)



![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)

